Product packaging for 2-prop-2-enyl-1H-imidazole(Cat. No.:CAS No. 50995-97-6)

2-prop-2-enyl-1H-imidazole

Cat. No.: B14137806
CAS No.: 50995-97-6
M. Wt: 108.14 g/mol
InChI Key: WFGGATFAWQWKRI-UHFFFAOYSA-N
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Description

2-Prop-2-enyl-1H-imidazole is a high-value imidazole derivative designed for pharmaceutical and bioorganic research. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its electron-rich, aromatic properties and ability to form multiple non-covalent interactions with biological targets . This compound is primarily investigated as a key synthetic intermediate or pharmacophore in developing new therapeutic agents. Its potential research applications are significant, particularly in oncology and infectious disease. Imidazole derivatives demonstrate a broad spectrum of biological activities, with many showing promising results as DNA intercalators and topoisomerase II inhibitors, mechanisms crucial for creating new anticancer treatments . Furthermore, novel imidazole-based hybrids are actively explored for their potent activity against various bacterial and fungal strains, positioning this compound as a valuable building block in antimicrobial research . The molecule's structure, featuring a reactive allyl (prop-2-enyl) group, offers a versatile handle for further chemical modification through click chemistry or polymerization, making it suitable for creating larger molecular frameworks or specialized materials . Researchers will find this reagent useful for fragment-based drug design, synthesis of heterocyclic hybrids, and molecular docking studies aimed at discovering new bioactive agents. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B14137806 2-prop-2-enyl-1H-imidazole CAS No. 50995-97-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50995-97-6

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2-prop-2-enyl-1H-imidazole

InChI

InChI=1S/C6H8N2/c1-2-3-6-7-4-5-8-6/h2,4-5H,1,3H2,(H,7,8)

InChI Key

WFGGATFAWQWKRI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=NC=CN1

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Alkenyl 1h Imidazoles

Reactivity of the Imidazole (B134444) Ring

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, exhibits a rich and diverse reactivity profile. zenodo.orgontosight.ai This is largely due to the presence of both an acidic proton on one nitrogen and a basic lone pair on the other, allowing it to act as both an acid and a base (amphoteric nature). zenodo.orgwikipedia.org The aromatic sextet of π-electrons makes the ring susceptible to both electrophilic and nucleophilic attacks. zenodo.org

Nucleophilic and Electrophilic Attack Patterns

The imidazole ring in 2-prop-2-enyl-1H-imidazole is subject to both nucleophilic and electrophilic attacks, a characteristic feature of its amphoteric nature. zenodo.org The specific patterns of these attacks are influenced by the electronic properties of the ring and the reaction conditions.

Nucleophilic Attack: Nucleophilic attack typically occurs after the imidazole ring has been activated by an electrophile. For instance, in the presence of a strong acid, the ring can be protonated to form a symmetric imidazolium (B1220033) cation. wikipedia.org This cation is then more susceptible to attack by nucleophiles. The C2 position of the imidazole ring is particularly susceptible to functionalization. researchgate.net In some cases, the allyl group itself can be introduced via nucleophilic substitution reactions.

Electrophilic Attack: The imidazole ring is rich in electrons, making it reactive towards electrophiles. Electrophilic substitution reactions are common, and the position of substitution depends on the directing effects of the substituents and the reaction conditions. The nitrogen atoms of the imidazole ring can also be targeted by electrophiles. For example, Rh(I)-catalyzed chelation-assisted decarbonylative alkenylation of N-(2-pyrimidyl)imidazoles with alkenyl carboxylic acids allows for the synthesis of C2-alkenylated imidazoles. researchgate.net This highlights the ability to selectively functionalize the C2 position under specific catalytic conditions. researchgate.net

Furthermore, the imidazole ring can participate in annulation reactions. For instance, ruthenium-catalyzed electrochemical dehydrogenative annulation of imidazoles with alkynes leads to the formation of bridgehead N-fused zenodo.orgderpharmachemica.com-bicyclic heteroarenes through regioselective electrochemical C−H/N−H annulation. researchgate.net

Acid-Base Properties in Reaction Mechanisms

The acid-base properties of the imidazole ring are central to its role in many reaction mechanisms. zenodo.orgwikipedia.org The ability to both donate and accept protons allows it to act as a catalyst in various transformations.

The pKa of the conjugate acid of imidazole is approximately 7.0, making it about sixty times more basic than pyridine (B92270). zenodo.orgwikipedia.org The acidic proton on N-1 has a pKa of around 14.5, making it less acidic than carboxylic acids but more acidic than alcohols. zenodo.orgwikipedia.org The presence of the 2-allyl group can influence these pKa values, which in turn affects the reactivity of the molecule. nih.govacs.org Studies have shown that the pKa values of 2-substituted imidazoles can be predicted using computational methods like comparative molecular field analysis (CoMFA). nih.govacs.org

These acid-base properties are crucial in reactions such as the Friedländer reaction for the synthesis of quinoline (B57606) derivatives and in the allylic substitution of alcohols with nitrogen-containing heterocycles, where sulfo-imidazole derivatives have shown catalytic activity. researchgate.net The protonated or deprotonated imidazole ring can act as a nucleophile or an electrophile, or it can facilitate proton transfer steps within a reaction mechanism.

Reactivity of the Alkenyl Moiety

The alkenyl (allyl) group attached to the imidazole ring at the C2 position introduces a second reactive site to the molecule. This moiety can undergo a variety of reactions, including additions, polymerization, and allylic substitutions.

Addition Reactions

The double bond of the allyl group is susceptible to addition reactions. A notable example is the thiol-ene reaction, a type of alkene hydrothiolation, where a thiol adds across the double bond. wikipedia.org This reaction is known for its high yield, stereoselectivity, and rapid rate, often proceeding via a free-radical mechanism initiated by light or a radical initiator. wikipedia.org The addition typically follows an anti-Markovnikov pattern. wikipedia.org

The thiol-ene reaction has been successfully applied to allyl-functionalized imidazoles for the synthesis of various derivatives. escholarship.org For instance, the reaction of allyl-functionalized imidazoles with fluorinated thiols under UV initiation leads to the formation of fluorinated imidazole compounds. escholarship.org This "click chemistry" approach is valued for its efficiency and clean reaction profiles. wikipedia.orgescholarship.org

The general mechanism for the radical-initiated thiol-ene reaction involves the following steps:

Initiation: Formation of a thiyl radical from a thiol in the presence of an initiator. wikipedia.org

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. wikipedia.org

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. wikipedia.org

This reaction has been used to attach molecules like glutathione (B108866) to an allyl group, demonstrating its utility in bioconjugation. nih.gov

Polymerization Behavior

The allyl group of this compound allows it to act as a monomer in polymerization reactions. Radical polymerization is a common method used to form polymers from vinyl monomers. wikipedia.org This process involves the successive addition of radical species to the monomer's double bond. wikipedia.org

The polymerization of allyl-substituted imidazoles has been investigated to create functional polymers. researchgate.netresearchgate.net For example, poly(N-allyl-tetrasubstituted imidazole) has been synthesized using benzoyl peroxide as a radical initiator. researchgate.netresearchgate.net The resulting polymers can exhibit interesting properties, such as enhanced thermal stability compared to the monomer, and have potential applications in materials science. researchgate.net

Copolymers of allyl-substituted imidazoles with other monomers, such as methyl methacrylate (B99206) (MMA), have also been synthesized. researchgate.netresearchgate.net The incorporation of the imidazole moiety into polymer chains can impart specific functionalities and properties to the resulting material. researchgate.net

Monomer System Initiator Polymerization Type Resulting Polymer Reference
N-allyl-tetrasubstituted imidazoleBenzoyl PeroxideRadical PolymerizationPoly(N-allyl-tetrasubstituted imidazole) researchgate.netresearchgate.net
Methyl Methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI)BenzophenonePhotopolymerizationPoly(MMA-co-AOMMI) researchgate.netresearchgate.net
Styrene and Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideBenzoyl PeroxideRadical PolymerizationPoly(Styrene-co-Allyl-glucopyranoside) researchgate.net

Allylic Substitution Reactions

The allylic position of the 2-prop-2-enyl group (the carbon atom adjacent to the double bond) is activated and can undergo substitution reactions. These reactions are valuable for introducing a wide range of functional groups.

Allylic substitution reactions can be catalyzed by various transition metals, such as palladium, iridium, and cobalt. nih.govscience.gov For example, iridium-catalyzed asymmetric allylic alkylation of 2-acylimidazoles has been used to synthesize both linear and branched products with high enantioselectivity. snnu.edu.cn In these reactions, the imidazole derivative acts as a nucleophile, attacking an allylic electrophile. snnu.edu.cn

The mechanism of these reactions often involves the formation of a π-allyl metal complex as a key intermediate. The nucleophile then attacks this complex, leading to the substituted product. The regioselectivity (linear vs. branched) and stereoselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govsnnu.edu.cn

For instance, the reaction of benzimidazole (B57391) with cinnamyl carbonates catalyzed by an iridium complex can yield N-allylated products. nih.gov However, isomerization of the allylic product to a more stable enamine can be a competing side reaction. nih.gov

Key Reaction Mechanisms

Nucleophilic Addition

The imidazole ring of this compound possesses nucleophilic character, primarily at the N-1 position (the pyrrole-type nitrogen). This nucleophilicity is fundamental to many of its reactions. While direct nucleophilic addition to the unactivated allyl group is not typical, the imidazole nitrogen readily participates in nucleophilic substitution and addition reactions.

For instance, the synthesis of N-substituted imidazoles often involves the nucleophilic attack of the imidazole anion on an electrophile. Similarly, the imidazole nitrogen can act as a nucleophile in tandem reactions, such as the addition to (2-(alkynyl)benzylidene)malonates, which initiates a cascade leading to 1-(1H-imidazol-1-yl)-3-methylene-1H-indene derivatives. acs.org

Cycloaddition Reactions (e.g., [2+3]-Cycloaddition, Diels-Alder)

The alkenyl group of this compound can participate in various cycloaddition reactions, providing pathways to complex polycyclic systems. These reactions are influenced by the electronic nature of both the imidazole ring and the reacting partner.

[2+3]-Cycloaddition: Imidazole N-oxides, which can be generated from the parent imidazole, are effective 1,3-dipoles. uzh.chresearchgate.net Studies on 1-allyl-4,5-diphenyl-1H-imidazole 3-oxide demonstrate its reaction with electron-deficient dipolarophiles. uzh.chuzh.ch The reaction with ethyl acrylate (B77674), for instance, proceeds via a [2+3]-cycloaddition to form an unstable isoxazolidine (B1194047) intermediate. This intermediate then undergoes spontaneous ring-opening through N-O bond cleavage, driven by the re-aromatization of the imidazole ring, to yield a stable 3-hydroxypropanoate product. uzh.ch Similarly, reactions with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile indicate a stepwise mechanism initiated by a regioselective nucleophilic attack of the N-oxide onto the dipolarophile, forming a zwitterionic intermediate that subsequently cyclizes. uzh.ch This highlights that while the reaction is formally a [2+3]-cycloaddition, the mechanism is not always concerted. uzh.chsorbonne-universite.fr

Diels-Alder Reactions: While the Diels-Alder chemistry of 4-vinylimidazoles has been more extensively studied, 2-alkenyl imidazoles can also function as dienes or dienophiles, although sometimes requiring thermal activation. nih.govnih.govmdpi.com In a related transformation, Ru(II) catalysts have been shown to mediate the formal [4+2]-annulation of 2-alkenylimidazoles with partners like N-substituted maleimides and 1,4-naphthoquinones, providing access to complex imidazo-fused polyheterocycles. researchgate.net The reaction conditions, particularly the choice of catalyst and dienophile, are crucial in determining the outcome and preventing side reactions like aromatization or ene reactions. nih.govresearchgate.net

Annulation Studies (e.g., Formation of Pyrrolo[1,2-a]imidazoles, Imidazo[1,2-a]pyridines)

Annulation reactions involving the 2-alkenyl-1H-imidazole scaffold are a powerful strategy for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.

Pyrrolo[1,2-a]imidazoles: These fused systems can be synthesized via the intramolecular cyclization of N-alkenyl-substituted imidazoles. nih.gov For example, an enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles catalyzed by a Ni–Al bimetallic system has been developed to produce pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.gov Another approach involves the reaction of 2-imidazolines with dialkyl acetylenedicarboxylates, which proceeds through N(1) conjugate addition followed by C(2a)-acylation to yield tetrahydropyrrolo[1,2-a]imidazole-diones. open.ac.uk

Imidazo[1,2-a]pyridines: The synthesis of this important scaffold can be achieved through various strategies. organic-chemistry.orgrsc.org Rhodium(III) catalysis enables the annulation of N-alkenyl imidazoles with internal alkynes. sci-hub.st A notable example is the Ru(II)-catalyzed [4+2]-annulation of 2-alkenylimidazoles with N-substituted maleimides, which constructs the fused ring system efficiently. researchgate.net Research on related 2-alkenyl-2-imidazolines has shown they can react with α,β-unsaturated aldehydes or ketones to form tetrahydroimidazo[1,2-a]pyridines through a conjugate addition followed by an enamine-aldol condensation. open.ac.uk

Table 1: Examples of Annulation Reactions with Alkenyl Imidazole Derivatives

Starting MaterialReagent(s)Catalyst/ConditionsProductReference
2-AlkenylimidazoleN-Substituted Maleimide[Ru(p-cymene)Cl2]2, AgSbF6Imidazo-fused polyheterocycle researchgate.net
N-Alkenyl-substituted imidazole-Ni-Al bimetallic systemPyrrolo[1,2-a]imidazole nih.gov
2-Alkenyl-2-imidazolineα,β-Unsaturated AldehydeToluene (B28343), refluxTetrahydroimidazo[1,2-a]pyridine open.ac.uk
N-Alkenyl imidazoleInternal AlkyneRh(III) catalystImidazo[1,2-a]pyridine sci-hub.st

Michael Addition Pathways

The N-H proton of the imidazole ring is weakly acidic, allowing for deprotonation to form an imidazolate anion, which is a potent nucleophile. This nucleophilicity enables the participation of this compound in aza-Michael addition reactions with electron-deficient alkenes (Michael acceptors). chemrxiv.orgd-nb.info This reaction is a highly atom-economical method for forming C-N bonds.

Studies have demonstrated that the aza-Michael addition of imidazoles can often proceed under solvent- and catalyst-free conditions, typically by heating the imidazole with a slight excess of the Michael acceptor at around 80 °C. researchgate.netsemanticscholar.org The reaction mechanism is generally considered to be a third-order process, where a second molecule of the amine (imidazole) facilitates the proton transfer in the rate-determining zwitterionic transition state. d-nb.inforesearchgate.net

The efficiency of the reaction depends on the electrophilicity of the Michael acceptor and the physical properties of the reaction mixture, such as the solubility of the imidazole in the acceptor. d-nb.info

Table 2: Aza-Michael Addition of Imidazoles to Various Acceptors

Imidazole DerivativeMichael AcceptorConditionsYieldReference
ImidazoleAcrylonitrile80 °C, solvent-free, 3 h>97% researchgate.net
ImidazoleMethyl acrylate80 °C, solvent-free, 5 h>97% researchgate.net
2-MethylimidazoleAcrylonitrile80 °C, solvent-free, 24 h>97% researchgate.net
ImidazoleMethyl (E)-but-2-enoate80 °C, solvent-free, >24 hIncomplete conversion researchgate.net

Imidazole-Directed Chemical Transformations

The imidazole ring is an effective directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netoup.com The lone pair of electrons on the N-3 atom can coordinate to a metal center, positioning the catalyst to activate a nearby C-H bond, either on the imidazole ring itself or on a tethered substituent. nih.govrsc.org

A significant example is the Rh(III)-catalyzed intramolecular hydroarylation of arenes. researchgate.netnih.gov In substrates where an aryl or heteroaryl group is tethered to the imidazole nitrogen, the imidazole ring directs the Rh(III) catalyst to activate an ortho C-H bond of the tethered arene. This is followed by insertion of the alkene (such as the allyl group in a 2-allyl-imidazole derivative) and subsequent reductive elimination to form a new ring. This strategy provides a mild and efficient route to dihydrobenzofurans and other complex polycyclic systems. researchgate.netacs.org Mechanistic studies, including deuterium (B1214612) scrambling experiments, support a reversible C-H activation step in the catalytic cycle. researchgate.netnih.gov This powerful approach allows for the functionalization of otherwise unreactive C-H bonds by leveraging the coordinating ability of the imidazole moiety. nih.govmdpi.com

Coordination Chemistry of Alkenyl 1h Imidazoles As Ligands

Ligand Design Principles and Coordination Modes

The unique structural features of 2-prop-2-enyl-1H-imidazole allow it to function as a versatile ligand, capable of coordinating to metal centers through different atoms. This dual-functionality is central to its utility in ligand design.

Nitrogen-Donor Ligand Characteristics

The most common coordination mode for this compound is through the sp2-hybridized imine nitrogen atom (N-3) of the imidazole (B134444) ring. wikipedia.org This nitrogen acts as a pure sigma-donor, making it a hard ligand in the context of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The basicity of the imidazole ring, with a pKa of approximately 6.95 for the imidazolium (B1220033) cation, is intermediate between that of pyridine (B92270) and ammonia (B1221849), influencing its donor strength. wikipedia.org

Carbon-Donor Ligand Capabilities (e.g., N-Heterocyclic Carbenes)

Beyond its classical nitrogen-donor function, this compound serves as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of ligands in organometallic chemistry, known for their strong σ-donating ability and their capacity to form robust bonds with transition metals. scripps.edu The NHC is typically generated by deprotonation of the corresponding imidazolium salt, which can be formed by N-alkylation or N-arylation of the imidazole precursor. scripps.eduyork.ac.uk

The resulting NHC, a 2-prop-2-enyl-substituted imidazol-2-ylidene, coordinates to metal centers via its carbene carbon atom. scripps.edu These carbon-donor ligands are generally considered to be more electron-donating than their phosphine (B1218219) counterparts, which can lead to enhanced stability and reactivity in catalytic applications. scripps.edu The synthesis of metal-NHC complexes often proceeds via transmetalation from a silver(I)-NHC intermediate or by direct reaction of the free carbene with a suitable metal precursor. york.ac.uksnnu.edu.cn The allyl group on the NHC backbone provides a handle for further synthetic transformations or can participate in the catalytic cycle itself.

Formation of Metal Complexes

The dual donor capabilities of this compound and its derived NHC allow for the formation of a diverse array of metal complexes with various transition metals.

Complexation with Transition Metals (e.g., Cu, Re, Ni(II), Pd(II), Au, Rh, Ga)

This compound and its derivatives have been successfully used to synthesize complexes with a broad range of transition metals. As a simple nitrogen donor, imidazole and its substituted analogues form well-defined complexes with metals such as Cu(II), Ni(II), and Re. wikipedia.orgjocpr.com For instance, homoleptic octahedral complexes of the type [M(imidazole)6]2+ have been characterized for Ni(II), while Cu(II) and Pd(II) tend to form square planar complexes. wikipedia.org

The corresponding NHC ligands derived from allyl-substituted imidazoles have shown extensive coordination chemistry with late transition metals. Palladium(II) complexes, particularly of the type [(NHC)Pd(allyl)Cl], are readily synthesized and have been studied for their applications in catalysis. york.ac.uksnnu.edu.cnuaeh.edu.mxresearchgate.net Gold(I) complexes, such as [(NHC)AuCl], are also commonly prepared, often from a silver-NHC intermediate. uaeh.edu.mxresearchgate.net Rhodium complexes, including those with carbonyl co-ligands like [RhCl(CO)2(NHC)], have been reported. researchgate.netrsc.org Furthermore, the versatility of these ligands extends to main group metals, as evidenced by the formation of a complex with Gallium(III) chloride (GaCl3). researchgate.netrsc.org

Examples of Metal Complexes with Imidazole-Based Ligands
MetalLigand TypeExample Complex FormulaReference
Cu(II)Nitrogen Donor[Cu(imidazole)4]2+ wikipedia.org
Ni(II)Nitrogen Donor[Ni(imidazole)6]2+ wikipedia.org
Pd(II)N-Heterocyclic Carbene[(NHC)Pd(η3-allyl)Cl] snnu.edu.cnuaeh.edu.mx
Au(I)N-Heterocyclic Carbene[(NHC)AuCl] uaeh.edu.mxresearchgate.net
Rh(I)N-Heterocyclic Carbene[RhCl(CO)2(NHC)] researchgate.netrsc.org
Ga(III)N-Heterocyclic Carbene[(NHC)GaCl3] researchgate.netrsc.org
Re(I)Nitrogen Donor[Re(imidazole)3(CO)3]+ wikipedia.org

Stoichiometry and Geometry of Complexes

The stoichiometry and geometry of the resulting metal complexes are influenced by several factors, including the nature of the metal ion, its oxidation state, the ligand-to-metal ratio, and the steric bulk of the ligands. ajol.infoosti.gov

For simple imidazole coordination complexes, common geometries include octahedral for ions like Ni(II) in a 1:6 metal-to-ligand ratio ([Ni(imidazole)6]2+) and square planar for Cu(II) and Pd(II), often with a 1:4 ratio ([Cu(imidazole)4]2+). wikipedia.orgresearchgate.net Tetrahedral geometries are also observed, for instance with some Ni(II) and Zn(II) complexes. jocpr.comazjournalbar.com

In the case of NHC complexes, a 1:1 ligand-to-metal stoichiometry is common, especially when other ligands are present, as seen in the [(NHC)Pd(allyl)Cl] systems. snnu.edu.cn The geometry around the metal center in these complexes is typically square planar for Pd(II). york.ac.uk Depending on the reaction conditions and the steric profile of the NHC, bis-carbene complexes can also be formed, leading to different coordination geometries. snnu.edu.cn The specific binding hierarchy and resulting coordination number can be tuned by adjusting the metal-to-ligand stoichiometry. osti.gov

Common Geometries and Stoichiometries of Imidazole-Based Metal Complexes
Metal IonLigand TypeStoichiometry (Metal:Ligand)Typical GeometryReference
Ni(II)Nitrogen Donor1:6Octahedral wikipedia.org
Ni(II)Nitrogen Donor1:2Tetrahedral jocpr.com
Cu(II)Nitrogen Donor1:4Square Planar wikipedia.org
Pd(II)Nitrogen Donor-Square Planar ajol.info
Pd(II)N-Heterocyclic Carbene1:1Square Planar snnu.edu.cnresearchgate.net
Zn(II)Nitrogen Donor1:2Tetrahedral azjournalbar.com

Tuning of Electronic and Steric Properties

A key advantage of using imidazole-based ligands, particularly NHCs, is the ability to systematically tune their electronic and steric properties. researchgate.netacs.org This is crucial for optimizing the performance of metal complexes in applications like catalysis, where subtle changes in the ligand sphere can have a profound impact on activity and selectivity. acs.org

The electronic properties of the NHC ligand can be modified by introducing electron-donating or electron-withdrawing groups on the imidazole backbone. researchgate.net For instance, changing the substituents on the nitrogen atoms can alter the electron-donating character of the carbene, which in turn influences the stability and reactivity of the metal complex. scripps.eduresearchgate.net Infrared spectroscopy of metal-carbonyl complexes containing NHC ligands is a common method to probe these electronic effects. acs.org

Structural Characterization of Coordination Compounds

The definitive elucidation of the three-dimensional architecture of coordination compounds formed with alkenyl-1H-imidazoles is paramount for understanding their chemical behavior and potential applications. Single-crystal X-ray diffraction stands as the most powerful technique for obtaining precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions within the crystal lattice. This data provides invaluable insights into the steric and electronic effects of the this compound ligand upon coordination to a metal center.

Detailed research findings from crystallographic studies of related compounds, such as those involving the isomeric 1-allyl-1H-imidazole, offer a clear window into the structural characteristics that can be anticipated for complexes of this compound.

A prime example is the structural analysis of dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II). researchgate.net In this complex, the copper(II) metal center is coordinated by two nitrogen atoms from the imidazole rings of two separate 1-allyl-1H-imidazole ligands and two chloride anions. The resulting coordination geometry around the Cu(II) ion is described as a seesaw shape. researchgate.net

The key structural parameters for this complex, as determined by single-crystal X-ray analysis, are summarized below.

Table 1: Selected Bond Lengths for Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II)

Bond Length (Å)
Cu–Cl(1) 2.2600(13)
Cu–Cl(2) 2.2434(12)
Cu–N(1) 1.954(4)
Cu–N(3) 1.948(4)

Data sourced from Yıldırım et al. (2019).

The Cu–N bond lengths are typical for copper(II)-imidazole complexes, falling within the expected range. Similarly, the Cu–Cl distances are characteristic of terminal copper-chloride bonds.

Table 2: Selected Bond Angles for Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II)

Angle Degree (°)
N(3)–Cu–N(1) 158.9(2)
N(3)–Cu–Cl(2) 91.70(12)
N(1)–Cu–Cl(2) 90.96(12)
N(3)–Cu–Cl(1) 92.17(12)
N(1)–Cu–Cl(1) 90.58(12)
Cl(2)–Cu–Cl(1) 128.59(6)

Data sourced from Yıldırım et al. (2019).

The arrangement of the ligands shows the two imidazole nitrogen atoms and the two chloride atoms in trans positions relative to each other. The crystal structure is further stabilized by intermolecular hydrogen bonding interactions, specifically C–H···Cl contacts. researchgate.net It is noteworthy that the allyl groups within the crystal structure of this compound exhibited disorder, a common phenomenon in crystallography.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental X-ray diffraction data. researchgate.net In the case of dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II), DFT calculations at the B3LYP level of theory were used to optimize the molecular structure, and the results showed good agreement with the experimental data obtained from the crystal structure analysis.

While the above data pertains to a 1-allyl-1H-imidazole complex, it provides a strong predictive framework for the structural features of coordination compounds involving this compound. The fundamental coordination through the imidazole nitrogen is expected to be the primary binding mode, leading to similar coordination numbers and geometries. The precise bond lengths and angles will, of course, be influenced by the specific metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Catalytic Applications of Alkenyl 1h Imidazoles and Their Metal Complexes

Catalytic Roles in Organic Synthesis

The unique structure of 2-prop-2-enyl-1H-imidazole, featuring both a coordinating imidazole (B134444) ring and a reactive allyl group, allows it to participate in both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis

In homogeneous catalysis, this compound and its derivatives primarily function as ligands for transition metals. The imidazole moiety coordinates with the metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity of the resulting complex.

Manganese(II) complexes with tris-imidazole ligands have been investigated as biomimetic catalysts for the epoxidation of olefins using hydrogen peroxide as an oxidant. researchgate.net The presence of imidazole rings in the ligand structure is considered crucial for the enhanced catalytic activity of these systems. researchgate.net The catalytic efficiency of a Mn(II)/tris-imidazole ligand system was significantly improved by the addition of ammonium (B1175870) acetate (B1210297), demonstrating high effectiveness and selectivity for epoxides. researchgate.net

Furthermore, imidazole and its derivatives are known to catalyze various reactions, such as the hydrolysis of phenyl acetates in aqueous solutions. acs.org The catalytic mechanism often involves the nucleophilic character of the imidazole nitrogen.

Heterogeneous Catalysis

The functional groups of this compound allow for its immobilization onto solid supports, leading to the development of heterogeneous catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability.

For instance, imidazole-based organic-inorganic hybrid materials have been synthesized and employed as heterogeneous catalysts. A hybrid material composed of MoO₃ chains decorated with 2,2'-biimidazole (B1206591) ligands has demonstrated versatility in oxidation reactions. rsc.org Studies confirmed that the catalysis occurs in the heterogeneous phase, and the catalyst exhibits good stability and recoverability. rsc.org

Similarly, various solid catalysts incorporating imidazole derivatives have been developed for different organic transformations. For example, a polymeric catalyst, poly(AMPS-co-AA), has been used for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, highlighting the advantages of high yields, short reaction times, and catalyst reusability. ias.ac.in Another example is the use of nano copper ferrite (B1171679) as a magnetically separable and recyclable heterogeneous catalyst for the one-pot synthesis of polysubstituted imidazoles. scirp.org

Specific Catalytic Transformations

The versatility of this compound and its metal complexes is evident in their application across a range of specific and important organic reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)

Cross-coupling reactions are fundamental C-C bond-forming reactions in organic synthesis. nih.gov Imidazole derivatives, including those with alkenyl substituents, can act as ligands for palladium catalysts, which are commonly used in these transformations.

While direct studies on this compound in Suzuki-Miyaura or Mizoroki-Heck reactions are not extensively detailed in the provided results, the broader class of imidazole-containing ligands is well-established in palladium-catalyzed cross-coupling reactions. For example, palladium-catalyzed cross-dehydrogenative coupling of 2H-imidazole 1-oxides with π-excessive heterocycles like pyrroles and thiophenes has been successfully demonstrated. acs.org Additionally, Cu₂O has been found to be an effective catalyst for the Ullmann cross-coupling reaction of vinyl bromides with imidazole. researchgate.net This suggests the potential of metal complexes of this compound to be active in various cross-coupling reactions.

Asymmetric Catalysis (e.g., Asymmetric Allylic Substitution)

The chiral environment created by metal complexes of substituted imidazoles is pivotal for asymmetric catalysis. Chiral imidazole-based ligands have been synthesized and applied in a variety of asymmetric reactions. mdpi.com

A notable application is in the asymmetric allylic alkylation of 2-acylimidazoles. snnu.edu.cn A cooperative Ni/Ir-catalytic system has been used for the branched-selective alkylation of 2-acyl imidazoles with cinnamyl phenyl carbonates. snnu.edu.cn This methodology has been successfully applied to the asymmetric total synthesis of natural products. snnu.edu.cn Dinuclear zinc catalysts with chiral ligands have also been effective in the asymmetric desymmetrization of 2-substituted-1,3-propanediols. nih.gov

Table 1: Asymmetric Allylic Alkylation of 2-Acylimidazoles

Entry 2-Acylimidazole Allylic Partner Catalyst System Yield (%) Stereoselectivity
1 1b 2d Ni((S,S)-5c)/Ir((S,S)-6) 83 >20:1 d.r., 99% e.e.
2 1h 2e Ni((S,S)-5c)/Ir((S,S)-6) 91 >20:1 d.r., 99% e.e.

Data sourced from a study on catalytic stereodivergent allylic alkylation. snnu.edu.cn

Diels-Alder and Henry Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. pressbooks.pub Vinylimidazoles, which are structurally related to this compound, have been shown to undergo intramolecular Diels-Alder reactions. rsc.orgacs.org The synthesis of various unsaturated ethers, esters, and amides derived from urocanic acid and their subsequent Diels-Alder reactions have been reported. acs.org For example, the reaction of thebaine, which contains a diene system, with dienophiles like methyl vinyl ketone and ethyl acrylate (B77674) leads to Diels-Alder adducts. mdpi.com

The Henry reaction, or nitro-aldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. organic-chemistry.org Imidazole itself can act as a catalyst for the Henry reaction in an environmentally friendly manner. mdpi.com Furthermore, chiral imidazole-based ligands have been designed for use in asymmetric aza-Henry reactions, demonstrating the potential for enantioselective transformations. ehu.eus MgAl-layered double hydroxide (B78521) solid base catalysts have also been effectively used for the Henry reaction. preprints.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,2'-biimidazole
Molybdenum trioxide (MoO₃)
poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-acrylic acid) (poly(AMPS-co-AA))
Copper ferrite (CuFe₂O₄)
Palladium
2H-imidazole 1-oxide
Pyrrole
Thiophene
Copper(I) oxide (Cu₂O)
2-acylimidazole
Nickel
Iridium
Cinnamyl phenyl carbonate
Zinc
Vinylimidazole
Urocanic acid
Thebaine
Methyl vinyl ketone
Ethyl acrylate
Nitroalkane
Magnesium-aluminum layered double hydroxide (MgAl-LDH)
Ammonium acetate
Hydrogen peroxide

Polymerization Catalysis

The application of this compound and its derivatives in polymerization catalysis is an area of growing interest, primarily centered on their roles within polymer-supported catalytic systems and as precursors to catalytically active ionic liquids. While direct use of the standalone compound as a primary catalyst is not extensively documented, its structural motifs are integral to more complex catalytic architectures.

Polymer-supported imidazoles, which share functional similarities with this compound, have been demonstrated to function as effective phase-transfer catalysts. For instance, polymers incorporating N-vinylimidazole units, which are structurally analogous to the prop-2-enyl-1H-imidazole, can accelerate reactions such as the alkylation of active methylene (B1212753) compounds and the reduction of ketones. tandfonline.com The catalytic activity in these systems is often attributed to the formation of imidazolium (B1220033) salt species in situ, which facilitates the transfer of reactants between immiscible phases. tandfonline.com

Furthermore, metal complexes involving imidazole-containing polymers have shown significant catalytic efficacy. A notable example is a self-assembled poly(imidazole-palladium) catalyst, which has demonstrated high activity in allylic arylation and alkenylation reactions. thieme-connect.comnih.gov These carbon-carbon bond-forming reactions are fundamental in polymer synthesis. The polymeric ligand, containing imidazole units, serves to stabilize the palladium nanoparticles, creating a highly active and reusable heterogeneous catalyst. thieme-connect.comnih.gov

Another significant application is the use of imidazolium-based ionic liquids as catalysts in polymerization reactions. Dicationic ionic liquids synthesized from bis(1H-imidazol-1-yl)alkanes have been successfully employed as metal-free catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. nih.gov In these systems, the imidazolium cation is believed to activate the monomer, facilitating polymerization. The efficiency of the catalysis has been shown to be dependent on the length of the alkyl chain connecting the two imidazole rings. nih.gov

Below is a data table summarizing the results of the organocatalytic ring-opening polymerization of ε-caprolactone using different dicationic ionic liquid catalysts.

Table 1: Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Dicationic Imidazolium Ionic Liquids

Catalyst Monomer/Catalyst Ratio Time (h) Conversion (%)
1,4-bis[N-(N'-butylimidazolium)]butane bis(hexafluorophosphate) 200 2 96
1,6-bis[N-(N'-butylimidazolium)]hexane bis(hexafluorophosphate) 200 2 98
1,8-bis[N-(N'-butylimidazolium)]octane bis(hexafluorophosphate) 200 2 99
1,10-bis[N-(N'-butylimidazolium)]decane bis(hexafluorophosphate) 200 2 95

Data sourced from a study on organocatalytic ROP of ε-caprolactone. nih.gov

Ionic Catalysis

The transformation of this compound into imidazolium-based ionic liquids opens up a wide array of applications in ionic catalysis. These salts, which are liquid at or near room temperature, can function not only as reaction media but also as catalysts themselves, offering advantages such as low volatility, high thermal stability, and tunable chemical properties. researchgate.netacs.org

The catalytic activity of imidazolium ionic liquids often stems from the unique properties of the imidazolium cation and the associated anion. researchgate.net For instance, 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate (B1220265) is a potential ionic liquid that can be used to stabilize reactive intermediates in organic synthesis. evitachem.com The synthesis of such functionalized ionic liquids, for example by reacting N-alkyl imidazoles with allyl bromide, can yield compounds designed to act as phase-transfer catalysts. orientjchem.org

A key concept in this field is the development of "task-specific ionic liquids" (TSILs), where a functional group is covalently attached to the imidazolium cation to impart specific catalytic activity. researchgate.netdokumen.pub An allyl group, as present in this compound, can be a site for further functionalization to create such TSILs.

Imidazolium-based ionic liquids have been shown to catalyze a variety of chemical transformations. Inspired by the catalytic role of histidine residues in enzymes, the imidazole ring within the ionic liquid structure can act as an organocatalyst. rsc.org This has been demonstrated in the esterification of α-tocopherol with succinic anhydride, where 3-alkyl-1-methyl imidazolium ionic liquids served as efficient dual solvent-catalysts, providing high yields and allowing for catalyst recycling. rsc.org

Furthermore, by modifying the anion, Brønsted acidic ionic liquids can be created. These have been successfully used as recyclable catalysts for the synthesis of various heterocyclic compounds, including 2,4,5-trisubstituted-1H-imidazoles, under solvent-free conditions. arabjchem.org The ability to tune both the cation and the anion allows for the design of ionic liquids for a wide range of catalytic applications. acs.org

The table below summarizes various reactions catalyzed by imidazolium-based ionic liquids, highlighting their versatility.

Table 2: Examples of Reactions Catalyzed by Imidazolium-Based Ionic Liquids

Reaction Type Catalyst Type Role of Ionic Liquid Reference
Esterification Task-Specific Imidazolium Salt Dual Solvent-Catalyst rsc.org
Henry Reactions Guanidinium-based Ionic Liquid Catalyst dokumen.pub
Synthesis of Quinolines Brønsted Acidic Ionic Liquid Catalyst and Solvent arabjchem.org
Phase-Transfer Alkylation Polymer-supported Imidazole Phase-Transfer Catalyst tandfonline.com

Polymer Science and Advanced Materials Applications of Alkenyl 1h Imidazoles

Polymerization Processes

The polymerization of monomers containing allyl groups can be challenging. The allyl radical is stabilized by resonance, which can lead to a high chain transfer rate and result in the formation of oligomers or low-molecular-weight polymers. However, specific techniques can be employed to achieve higher molecular weights.

Free-Radical Polymerization

Ring-Opening Polymerization

Ring-opening polymerization (ROP) typically involves cyclic monomers such as lactones, lactams, and cyclic ethers. The imidazole (B134444) ring itself is an aromatic heterocycle and is generally stable, not being susceptible to ring-opening under typical ROP conditions.

While there is research on the ring-opening polymerization of other imidazole-containing monomers, such as imidazole-substituted epoxides, this process involves the opening of the epoxide ring, not the imidazole ring. researchgate.net In these cases, the imidazole moiety is a pendant group on the resulting polyether backbone. Similarly, dicationic ionic liquids derived from imidazole have been used as catalysts for the ROP of monomers like ε-caprolactone, but the imidazole compound itself does not undergo polymerization via ring-opening. nih.gov There is no evidence in the available literature to suggest that 2-prop-2-enyl-1H-imidazole can undergo ring-opening polymerization of its imidazole ring.

Development of Functional Polymeric Materials

The imidazole group offers unique functionality, including the ability to act as a proton donor or acceptor, a ligand for metal ions, and a nucleophilic catalyst. Incorporating this functionality into polymers can lead to materials with interesting properties.

Functional Copolymers (e.g., for surface modification)

The allyl group is particularly useful for post-polymerization modification. One of the most common methods is the thiol-ene "click" reaction, a highly efficient and specific reaction between a thiol and an alkene.

Copolymers containing allyl functionalities can be grafted onto surfaces and then further functionalized by reacting the pendant allyl groups with various thiol-containing molecules. This allows for the precise control of surface properties. For example, copolymers with pendant allyl groups have been used to create clickable surfaces on metallic materials. nih.gov These surfaces can then be modified with thiols to impart properties such as hydrophobicity or hydrophilicity.

A hypothetical copolymer of this compound with another monomer could be used for surface modification. The pendant imidazole groups could provide sites for metal coordination or catalytic activity, while the allyl groups (if not all are consumed in the polymerization) could be used for subsequent functionalization via thiol-ene chemistry. However, specific examples of the synthesis and application of such copolymers derived from this compound for surface modification are not detailed in the scientific literature.

Applications in Advanced Materials Science

The potential applications of polymers derived from this compound in advanced materials science are largely speculative due to the limited research on this specific monomer. Based on the known properties of imidazole-containing polymers and allyl-functionalized polymers, several areas of application could be envisioned.

The imidazole moiety is known to play a role in biological systems and can be used in the development of biomaterials. Polymers with imidazole groups have been investigated for drug delivery and as gene carriers. researchgate.net The presence of the imidazole ring in poly(this compound) could also make it a candidate for applications in catalysis or as a ligand in coordination chemistry.

Furthermore, the general class of imidazole-based materials has been explored for use in luminescent materials and optoelectronic devices. researchgate.net If poly(this compound) or its copolymers were found to possess suitable thermal stability and optical properties, they could potentially find use in these areas.

Functionalization of Polymer Surfaces

The modification of polymer surfaces is a critical field in materials science, aiming to impart new functionalities to a material without altering its bulk properties. mdpi.com Techniques for surface modification are diverse and include wet chemical methods, plasma treatments, and grafting of functional molecules. nih.gov The goal is often to enhance properties such as adhesion, wettability, biocompatibility, or to introduce specific reactive sites. mdpi.comresearchgate.net

The chemical structure of this compound, with its reactive allyl group, makes it a candidate for the functionalization of polymer surfaces through grafting reactions. The allyl group can be attached to a polymer backbone via techniques like free-radical polymerization initiated by radiation or chemical initiators. mdpi.com Once grafted, the exposed imidazole group can significantly alter the surface properties. The imidazole moiety is known for its ability to form coordination bonds with metal ions, act as a base, and participate in hydrogen bonding, which can enhance adhesion to other materials. researchgate.net

A review on polymer grafting highlights various methods to attach functional monomers to polymer backbones, creating surfaces with tailored properties. mdpi.com While specific studies on grafting this compound are not readily found, research on similar molecules provides insight into the potential applications. For instance, the grafting of allyl-containing compounds has been explored to introduce reactive sites on polymer surfaces. ncsu.edu Furthermore, the functionalization of polymer surfaces with imidazole-containing moieties has been shown to improve the adhesion of coatings and enhance the biocompatibility of materials.

The potential benefits of functionalizing a polymer surface with this compound are summarized in the following table:

Table 2: Potential Benefits of Polymer Surface Functionalization with this compound

Enhanced Property Mechanism Potential Application
Adhesion The polar imidazole ring can improve interactions with polar substrates and adhesives through hydrogen bonding and dipole-dipole interactions. rsc.org Improved paint adhesion, stronger adhesive joints, better coating performance.
Biocompatibility The imidazole group is a component of the amino acid histidine and can interact with biological molecules, potentially improving cell attachment and reducing biofouling. Medical implants, biosensors, tissue engineering scaffolds.
Metal Ion Chelation The nitrogen atoms in the imidazole ring can coordinate with metal ions. Scavenging of heavy metals from water, creation of catalytic surfaces.

| Antimicrobial Activity | Some imidazole derivatives have been shown to possess antimicrobial properties. | Antimicrobial coatings for medical devices and high-touch surfaces. |

This table is based on the known properties of the imidazole functional group and general principles of polymer surface modification. Specific performance would need to be validated through experimental studies on surfaces functionalized with this compound.

Nanomaterial Synthesis

The synthesis of nanomaterials with controlled size, shape, and surface chemistry is a cornerstone of modern nanotechnology. Functional organic molecules play a crucial role in this field, acting as ligands to stabilize nanoparticles, as structure-directing agents, or as functional monomers in the creation of porous nanomaterials like metal-organic frameworks (MOFs). csic.esresearchgate.net

This compound possesses functionalities that make it a promising candidate for various roles in nanomaterial synthesis. The imidazole group can act as a ligand, coordinating to metal ions or metal nanoparticle surfaces through its nitrogen atoms. csic.esuni-duesseldorf.de This coordination can stabilize nanoparticles, preventing their aggregation and controlling their growth during synthesis. The allyl group provides a reactive handle for further functionalization or for polymerization to create hybrid nanomaterials.

The use of imidazole derivatives in nanomaterial synthesis is well-documented. For example, N-heterocyclic carbenes (NHCs) derived from imidazoles are effective stabilizers for a variety of metal nanoparticles, influencing their catalytic activity and stability. csic.es In the realm of MOFs, imidazole-based linkers are frequently used to construct porous frameworks with applications in gas storage, separation, and catalysis. mdpi.comacs.orgnih.gov

A study on an allyl-functionalized UiO-66 MOF demonstrated its catalytic activity for CO2 cycloaddition, highlighting the utility of the allyl group for post-synthetic modification or as a reactive site. researchgate.net While this study did not use this compound as the primary linker, it showcases the potential of incorporating allyl functionality into MOF structures.

The potential applications of this compound in nanomaterial synthesis are outlined in the table below:

Table 3: Potential Roles of this compound in Nanomaterial Synthesis

Role Description Potential Outcome
Nanoparticle Stabilizer The imidazole group coordinates to the surface of metal nanoparticles. uni-duesseldorf.de Control over nanoparticle size and shape, improved dispersibility in various solvents, and enhanced catalytic activity. csic.es
Functional Monomer in MOFs The imidazole and allyl groups can act as part of a bifunctional organic linker in MOF synthesis. mdpi.comresearchgate.net Creation of porous materials with tailored pore environments and reactive sites for catalysis or post-synthetic modification.
Surface Modification of Nanomaterials The allyl group can be used to graft the imidazole moiety onto the surface of existing nanomaterials. Imparting new functionalities such as catalytic activity, sensing capabilities, or improved compatibility with polymer matrices.

| Precursor for Functional Nanocarbons | Pyrolysis of imidazole-containing polymers can yield nitrogen-doped carbon nanomaterials. | Development of advanced materials for energy storage, catalysis, and electronics. |

This table illustrates potential applications based on the known chemistry of imidazole and allyl groups in nanomaterial science. Specific synthesis protocols and characterization would be necessary to confirm these roles for this compound.

Advanced Spectroscopic Characterization of Alkenyl 1h Imidazoles and Their Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-prop-2-enyl-1H-imidazole is predicted to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the allyl substituent. The imidazole ring protons (H-4 and H-5) are expected to appear as a singlet or a pair of closely coupled doublets in the aromatic region. The N-H proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

The allyl group protons will present a more complex pattern:

The methylene (B1212753) protons adjacent to the imidazole ring (-CH₂-) are expected to appear as a doublet.

The terminal vinyl protons (=CH₂) will show as two distinct signals (cis and trans to the methine proton), each appearing as a doublet of doublets.

The methine proton (-CH=) will be a multiplet due to coupling with the adjacent methylene and vinyl protons.

For comparison, the experimental ¹H NMR data for the related compound 1-allyl-1H-imidazole shows characteristic signals for the allyl group and the imidazole ring protons. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Imidazole N-HVariable (e.g., 10-12)Broad Singlet
Imidazole H-4, H-5~7.0Singlet or AB quartet
Allyl -CH=~5.9-6.1Multiplet (ddt)
Allyl =CH₂ (trans)~5.2Doublet of Doublets
Allyl =CH₂ (cis)~5.1Doublet of Doublets
Allyl -CH₂-~3.5Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum for this compound is expected to display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon atom.

The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms and the allyl group, is expected at a significantly downfield position.

The C-4 and C-5 carbons of the imidazole ring will resonate at chemical shifts typical for aromatic heterocyclic carbons.

The three carbons of the allyl group will have characteristic shifts for sp² and sp³ hybridized carbons.

As a reference, ¹³C NMR data is available for 1-allyl-1H-imidazole . nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Imidazole C-2~145-150
Imidazole C-4, C-5~120-128
Allyl -CH=~133-135
Allyl =CH₂~117-119
Allyl -CH₂-~30-35

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C-H Stretches: Aromatic C-H stretching from the imidazole ring typically appears just above 3000 cm⁻¹. Alkene C-H stretching vibrations from the allyl group also appear in this region (~3010-3095 cm⁻¹). Aliphatic C-H stretching from the -CH₂- group will be observed just below 3000 cm⁻¹.

C=C Stretch: A sharp band around 1645 cm⁻¹ is expected for the carbon-carbon double bond of the allyl group.

C=N and C=C Stretches (Ring): The imidazole ring vibrations are expected in the 1450-1600 cm⁻¹ region.

C-H Bends: Out-of-plane bending vibrations for the alkene are typically strong and appear in the 910-1000 cm⁻¹ range.

Experimental IR spectra are available for the parent 1H-Imidazole nist.gov and for the isomeric 1-allyl-1H-imidazole , providing a basis for these predictions. nih.govresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Imidazole Ring)3100-3300 (broad)
C-H Stretch (Aromatic/Alkene)3010-3150
C-H Stretch (Aliphatic)2850-2960
C=C Stretch (Allyl)~1645
C=N, C=C Stretch (Imidazole Ring)1450-1600
C-H Bend (Alkene, out-of-plane)910-1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound (C₆H₈N₂), the molecular weight is 108.14 g/mol .

The electron ionization (EI) mass spectrum is expected to show:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 108, corresponding to the intact molecule.

Major Fragments: A significant fragment is expected at m/z = 67, resulting from the loss of the allyl radical (•C₃H₅). Another major fragmentation pathway could involve the loss of a hydrogen atom to give a fragment at m/z = 107. The allyl cation itself may be observed at m/z = 41.

GC-MS data for the isomeric 4-allyl-1H-imidazole shows a base peak at m/z = 107 and a significant molecular ion peak at m/z = 108, which supports these fragmentation predictions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The imidazole ring is the primary chromophore in this compound. The parent 1H-Imidazole exhibits a characteristic absorption peak around 209 nm. nist.gov The presence of the allyl substituent at the C-2 position is expected to cause a small bathochromic (red) shift in the absorption maximum. Therefore, an absorption peak is predicted in the range of 210-220 nm, corresponding to π-π* transitions within the conjugated imidazole system.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and intermolecular interactions.

Determination of Bond Lengths and Angles

The precise measurement of bond lengths and angles within this compound and its derivatives provides fundamental insights into their molecular structure and bonding characteristics. Detailed crystallographic analyses of metal complexes containing the 1-allyl-imidazole ligand have furnished valuable data in this regard.

In the copper complex, Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II), the bond lengths within the coordinated 1-allylimidazole (B1265945) ligands have been meticulously determined. iucr.org The nitrogen-carbon bond lengths in the imidazole ring, such as N1–C1 and N1–C2, are reported as 1.324(5) Å and 1.378(6) Å, respectively. iucr.org The bond connecting the allyl group to the imidazole ring, N2–C4, has a length of 1.476(6) Å. iucr.org These values are indicative of the hybrid bonding environment within the heterocyclic ring and the nature of the N-alkyl bond.

The internal angles of the imidazole ring also provide critical information about its geometry. For instance, the N1–C1–N2 angle is 111.5(4)°, while the C1–N1–C2 angle is 104.7(4)°. iucr.org These angles reflect the constraints of the five-membered ring system. The geometry around the metal center in such complexes is also defined by specific bond angles, such as the N3–Cu–N1 angle of 148.81(18)°. iucr.org

The table below presents a selection of experimentally determined bond lengths and angles for the 1-allyl-imidazole ligand within the Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) complex. iucr.org

Table 1: Selected Bond Lengths and Angles for Coordinated 1-Allyl-1H-imidazole

Bond Lengths (Å)Bond Angles (°)
BondLengthAngleDegree
N1–C11.324(5)N1–C1–N2111.5(4)
N1–C21.378(6)C1–N1–C2104.7(4)
N2–C11.326(6)C7–N3–C8104.4(4)
N2–C31.368(6)
N2–C41.476(6)
N3–C71.330(5)
N3–C81.367(6)
N4–C71.320(6)
N4–C91.371(6)
N4–C101.482(6)
Data derived from the crystallographic study of Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II). iucr.org

Analysis of Dihedral Angles and Molecular Planarity

A key structural feature is the orientation of the allyl group relative to the imidazole ring. In the aforementioned 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, the plane of the allyl group is significantly twisted out of the plane of the imidazole ring, with a dihedral angle of 82.09 (12)°. jsac.or.jp A similar non-planar arrangement is seen in a one-dimensional organic-inorganic hybrid material containing a 1-allylimidazolium cation, where the dihedral angle between the plane of the allyl group and the imidazole ring is 84.63(16)°. uzh.ch This twisted conformation is a common feature in such compounds. jsac.or.jpuzh.ch

In more complex derivatives, such as those with additional aromatic substituents, the dihedral angles between the imidazole ring and these other rings are also of interest. For example, in 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, the imidazole ring forms dihedral angles of 35.78 (4)°, 26.35 (5)°, and 69.75 (5)° with the dimethoxyphenyl ring and the two phenyl rings, respectively. jsac.or.jp In a related compound, 2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, the dihedral angles between the imidazole ring and the various phenyl substituents range from 5.61 (8)° to 71.53 (8)°. researchgate.net These angles indicate that the molecule as a whole adopts a non-planar conformation. jsac.or.jpresearchgate.net

Table 2: Dihedral Angles in this compound Derivatives

CompoundPlanesDihedral Angle (°)Reference
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazoleAllyl group & Imidazole ring82.09(12) jsac.or.jp
1-Allylimidazolium cation in (C6H9N2)2BiCl5Allyl group & Imidazole ring84.63(16) uzh.ch
2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole (Molecule 1)Imidazole ring & 4-chlorophenyl ring41.09(8) researchgate.net
2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole (Molecule 2)Imidazole ring & 4-chlorophenyl ring41.87(8) researchgate.net

Investigation of Crystal Packing and Intermolecular Interactions

C-H...N and C-H...O Hydrogen Bonds: Weak hydrogen bonds are frequently observed in the crystal structures of these compounds. For instance, in the crystal packing of tetrakis(1-allyl-1H-imidazole-κN3)bis(thiocyanato-κN)manganese(II), weak C-H···N interactions contribute to the stability of the crystal structure. srce.hr Similarly, in 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, molecules are linked by C-H···O hydrogen bonds, forming infinite chains. jsac.or.jp In the fungicide imazalil, which contains a 1-allyl-imidazole core, intermolecular C-H···N hydrogen bonds are also observed. iucr.org

C-H...π and π-π Stacking Interactions: Interactions involving π-systems are also prevalent. In the crystal structure of 2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, C-H···π interactions are noted. researchgate.net This compound also exhibits weak π-π stacking interactions between the chlorophenyl rings, with centroid-centroid distances of 3.6937 (10) Å and 4.0232 (10) Å, which contribute to the formation of a three-dimensional supramolecular assembly. researchgate.net Furthermore, a study on a bismuth-halide hybrid containing the 1-allylimidazolium cation revealed π-π stacking between the imidazolium (B1220033) rings, with a centroid-centroid distance of 3.779 (2) Å. uzh.ch In the palladium complex, (η3-Allyl)bromido(1-phenyl-1H-imidazole-κN3)palladium(II), intramolecular face-to-face π-π stacking interactions occur between adjacent phenyl or imidazole groups, with centroid-centroid distances in the range of 3.6596 (6) Å to 3.877 (1) Å, leading to the formation of a supramolecular chain.

The table below summarizes the types of intermolecular interactions found in various this compound derivatives.

Table 3: Intermolecular Interactions in this compound Derivatives

CompoundInteraction TypeDescriptionReference
Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II)C-H...ClStabilizes the crystal structure with H...Cl distance of 2.75 Å. iucr.org
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazoleC-H...O, C-H...πForms infinite chains via C-H...O bonds and exhibits C-H...π interactions. jsac.or.jp
2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazoleC-H...π, π-π stackingFeatures C-H...π interactions and weak π-π stacking with centroid-centroid distances of 3.6937(10) Å and 4.0232(10) Å. researchgate.net
ImazalilC-H...N, C-Cl...πExhibits intermolecular C-H...N hydrogen bonds and C-Cl...π interactions. iucr.org
(C6H9N2)2BiCl5π-π stackingShows π-π stacking between imidazolium rings with a centroid-centroid distance of 3.779(2) Å. uzh.ch
(η3-Allyl)bromido(1-phenyl-1H-imidazole-κN3)palladium(II)π-π stackingIntramolecular π-π stacking with centroid-centroid distances of 3.6596(6) Å to 3.877(1) Å.

Computational Chemistry and Theoretical Investigations of Alkenyl 1h Imidazoles

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are foundational in the computational analysis of imidazole (B134444) derivatives, offering precise information on electronic structure and molecular properties.

Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are extensively employed to investigate the properties of substituted imidazoles. researchgate.netacs.org DFT, particularly using the B3LYP hybrid functional with basis sets such as 6-31G(d), 6-311G(d,p), or 6-311++G(d,p), has become a standard method for optimizing molecular geometries and calculating electronic properties. tandfonline.comnih.govahievran.edu.trasianpubs.org These calculations yield valuable data on bond lengths, bond angles, and dihedral angles, which often show excellent correlation with experimental results from techniques like single-crystal X-ray diffraction. tandfonline.com

For 2-substituted imidazoles, DFT calculations are used to explore the impact of the substituent on the electronic structure of the imidazole ring. researchgate.net Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to identify potential sites for electrophilic and nucleophilic attack. tandfonline.com Studies on various imidazole derivatives have demonstrated that DFT is a reliable tool for predicting these fundamental properties. dergipark.org.tr For instance, investigations into 2-substituted imidazoles have shown that electron-donating groups tend to produce more negative electrode potentials, while electron-withdrawing groups have the opposite effect, a finding elucidated through DFT calculations. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a 2-Substituted Imidazole Ring using DFT (B3LYP/6-31G(d)) This table presents typical data based on findings for various imidazole derivatives, as specific published data for 2-prop-2-enyl-1H-imidazole is not available.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) N1-C2 1.375
C2-N3 1.315
N3-C4 1.380
C4-C5 1.365
C5-N1 1.370
Bond Angles (º) N1-C2-N3 111.5
C2-N3-C4 107.0
N3-C4-C5 110.0
C4-C5-N1 105.5
C5-N1-C2 106.0

Data modeled after typical results from studies such as asianpubs.org.

The Gauge-Independent Atomic Orbital (GIAO) method is a premier technique for the calculation of nuclear magnetic shielding tensors, which are used to predict NMR chemical shifts. ahievran.edu.tr This approach is frequently used in conjunction with DFT or HF calculations (GIAO-DFT or GIAO-HF) to provide theoretical ¹H and ¹³C NMR spectra. researchgate.netorientjchem.org The accuracy of the GIAO method is often superior to other computational approaches for predicting NMR properties. ahievran.edu.tr

In the study of imidazole derivatives, GIAO calculations are invaluable for structural elucidation. researchgate.net Researchers often find a strong linear correlation between the experimentally measured chemical shifts and the theoretically calculated isotropic shielding constants. researchgate.netahievran.edu.tr This correlation validates the optimized geometry obtained from the DFT or HF calculations and aids in the definitive assignment of NMR signals, which can be challenging for complex heterocyclic systems. nih.gov This method is particularly useful in resolving ambiguities arising from phenomena like tautomerization, which is common in imidazole compounds and can complicate the interpretation of solution-state NMR spectra. nih.govresearchgate.net

Table 2: Illustrative Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole Ring Carbons This table is a hypothetical representation based on the methodologies and typical results reported for substituted imidazoles.

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C2 145.8 146.2
C4 122.5 122.1
C5 122.5 122.9

Methodology and data presentation are based on studies like researchgate.net and ahievran.edu.tr.

Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations

Molecular Modeling and Dynamics

While quantum mechanics provides a static, time-independent picture, molecular modeling and dynamics simulations offer insights into the conformational flexibility and temporal evolution of these molecules.

A critical factor governing the conformational preference is allylic strain, also known as A-strain. scribd.com This refers to the steric strain between the substituent on the sp² carbon (the imidazole ring at C2) and the substituents on the allylic sp³ carbon. For this compound, the interactions between the N1 and N3 atoms of the imidazole ring and the terminal vinyl group of the allyl moiety dictate the most stable conformers. The molecule will preferentially adopt a conformation that minimizes these non-bonding interactions. While specific conformational analyses of this compound are not prominent in the literature, studies on other allyl-substituted heterocycles confirm that such steric effects are dominant in determining the lowest energy structures. cdnsciencepub.comresearchgate.net

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a detailed view of their structural fluctuations and interactions with their environment. For imidazole derivatives, MD simulations have been applied to understand a variety of phenomena. tandfonline.com For example, simulations of imidazole in aqueous solution have been used to characterize the hydrogen bond patterns and structural organization of water molecules around the solute. acs.org To enhance the accuracy of such classical simulations, specialized force fields for the imidazole molecule have been developed. acs.org

MD simulations are also employed to confirm the stability of molecular complexes, such as those formed between an imidazole derivative and a protein, by monitoring the system's conformation under simulated physiological conditions. tandfonline.com In the context of materials science, MD has been used to model the adsorption of imidazole derivatives onto metal surfaces, providing insights into their binding energies and orientations, which is relevant for applications like corrosion inhibition. figshare.combohrium.com

Conformational Analysis

Computational Prediction Methodologies

The computational tools described above are often integrated into comprehensive methodologies to predict the properties and behavior of novel compounds. By combining quantum mechanics and molecular modeling, researchers can establish structure-property relationships.

For instance, quantum chemical parameters calculated with DFT, such as HOMO/LUMO energies and Mulliken charges, have been successfully correlated with the experimentally observed performance of imidazole derivatives as corrosion inhibitors. nih.govscirp.orgfigshare.com Similarly, these theoretical descriptors are used to build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new compounds, such as their antifungal efficacy. scielo.brphyschemres.org These QSAR models, once validated, can be used for the in silico screening of virtual libraries of compounds, accelerating the discovery of molecules with desired properties. Molecular docking, often combined with MD simulations, is another predictive methodology used to understand the binding modes of imidazole derivatives to biological targets like enzymes, providing a rationale for their mechanism of action at a molecular level. tandfonline.comdergipark.org.trscielo.br

Molecular Docking Analysis for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.gov This analysis is fundamental in rational drug design, as it elucidates the binding mode and affinity of a potential drug candidate within the active site of a biological target. nih.gov For alkenyl-1H-imidazole derivatives, docking studies have been instrumental in identifying key interactions that govern their biological activity against various therapeutic targets.

Research on imidazole-containing compounds has demonstrated their versatility in targeting a wide range of receptors. For instance, docking studies on 1-allyl-2,4-bis(4-chlorophenyl)-1H-imidazole, an analogue of this compound, have been performed to understand its interaction as a potential inhibitor of heat shock protein 90 (HSP90). tandfonline.com Similarly, other imidazole derivatives have been docked against targets such as α-glucosidase, cyclin-dependent kinase-8 (CDK8), and DNA polymerase. nih.govresearchgate.netd-nb.infoacs.org

These studies consistently reveal that the binding of imidazole-based ligands is driven by a combination of interactions:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring are often involved in forming crucial hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The alkenyl group (like the prop-2-enyl chain) and any aryl substituents contribute to hydrophobic interactions with nonpolar pockets of the binding site. nih.gov

Pi-Pi Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The binding affinity, often expressed as a docking score or binding energy, quantifies the stability of the ligand-receptor complex. A lower binding energy typically indicates a more stable interaction and higher potential potency. acs.org

Table 1: Molecular Docking Analysis of Representative Imidazole Derivatives
Imidazole Derivative ClassTarget ReceptorKey Interactions ObservedReported Binding Energy / ScoreReference
1-Allyl-2,4-bis(4-chlorophenyl)-1H-imidazoleHSP90 N-terminalHydrophobic interactions, potential H-bondsNot explicitly stated tandfonline.com
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-GlucosidaseHydrogen bonds, hydrophobic interactions-57.02 to -69.65 kcal/mol acs.org
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamidesCyclin-dependent kinase-8 (CDK8)Hydrogen bonds, hydrophobic interactionsNot explicitly stated d-nb.info
Imidazole-Substituted Xanthonesα-Amylase and α-GlucosidaseHydrogen bonds with active site residuesNot explicitly stated nih.gov

Pharmacophore Model Generation

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. pharmacophorejournal.com These models are generated by superimposing a set of active molecules and extracting their common features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. Pharmacophore modeling is a critical step in identifying novel scaffolds that could fit the target receptor and in understanding structure-activity relationships (SAR). nih.govmdpi.com

For imidazole-containing compounds, pharmacophore models have been developed for a variety of activities, including anticonvulsant, antihypertensive, and antitubercular effects. pharmacophorejournal.comnih.gova2bchem.com For example, studies on (arylalkyl) imidazoles identified the alkylimidazole portion of the molecule as the key pharmacophore for anticonvulsant activity. pharmacophorejournal.com In the context of antihypertensive agents, a pharmacophore model for imidazo[1,2-a]-pyrimidin-3(2H)-one derivatives highlighted the specific spatial arrangement of aromatic, hydrophobic, and hydrogen bonding features required for potent activity. nih.gov

While a specific pharmacophore model for this compound has not been explicitly reported, a hypothetical model based on related structures would likely include:

A hydrogen bond acceptor feature (the sp2 nitrogen of the imidazole ring).

An aromatic ring feature (the imidazole ring itself).

A hydrophobic feature (the prop-2-enyl group).

This model could then be used as a 3D query to screen virtual libraries for new compounds with a similar interaction profile, potentially leading to the discovery of novel hits with desired biological activities.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

The success of a drug candidate depends not only on its efficacy (how well it binds to its target) but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). srce.hr Predicting these properties early in the drug discovery process using computational models can significantly reduce the rate of attrition for compounds in later developmental stages. srce.hr In silico ADME prediction involves the use of algorithms and quantitative structure-property relationship (QSPR) models to estimate key physicochemical and pharmacokinetic parameters. nih.gov

For imidazole derivatives, various studies have employed in silico tools to predict their drug-likeness and ADME profiles. mdpi.comresearchgate.netrsc.org Commonly used platforms like SwissADME and ACD/Percepta provide predictions for a wide range of properties. mdpi.comrsc.org

Key ADME parameters predicted for alkenyl-1H-imidazoles and related compounds include:

Lipophilicity (LogP): The octanol-water partition coefficient is crucial for membrane permeability and solubility.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, affecting its absorption.

Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound crossing into the central nervous system.

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions by predicting inhibition of major metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

Drug-Likeness Rules: Evaluates compliance with established guidelines like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

Table 2: Predicted In silico ADME Properties for Representative Benzimidazole (B57391) Derivatives
Compound ClassPredicted PropertyPredicted Outcome/ValueSignificanceReference
Benzimidazole derivativesGastrointestinal AbsorptionHighGood potential for oral bioavailability mdpi.com
Benzimidazole derivativesBlood-Brain Barrier PermeationNoLikely to have fewer CNS side effects mdpi.com
Benzimidazole derivativesCYP2D6 InhibitionYesPotential for drug-drug interactions mdpi.com
2-(4-(methylsulfonyl) phenyl) benzimidazolesLipinski's Rule of FiveNo violationsGood drug-likeness profile rsc.org
2-(4-(methylsulfonyl) phenyl) benzimidazolesTopological Polar Surface Area (TPSA)<140 ŲSuggests good cell permeability rsc.org

These computational predictions provide a comprehensive profile of a compound's likely behavior in the body. For a molecule like this compound, such in silico analysis is an indispensable first step to evaluate its potential as a drug candidate before committing resources to its chemical synthesis and biological testing.

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